Cas no 147084-69-3 (1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine)

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine structure
147084-69-3 structure
商品名:1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
CAS番号:147084-69-3
MF:C15H21N3
メガワット:243.347343206406
MDL:MFCD00570545
CID:4601495

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine 化学的及び物理的性質

名前と識別子

    • 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
    • Oprea1_452495
    • Oprea1_598914
    • MLS000710240
    • HMS2744M14
    • STL362876
    • SMR000279053
    • 9-Amino-1-phenyl-3,6-diazahomoadamantane
    • 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
    • MDL: MFCD00570545
    • インチ: 1S/C15H21N3/c16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2
    • InChIKey: ABIXKBMKJXACGJ-UHFFFAOYSA-N
    • ほほえんだ: N12CCN3CC(C1)C(C(C1C=CC=CC=1)(C3)C2)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 308
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 32.5

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1237554-5g
1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
147084-69-3 95%
5g
$315 2024-06-06
abcr
AB473080-10 g
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
147084-69-3
10g
€675.10 2023-04-21
eNovation Chemicals LLC
Y1237554-1g
1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
147084-69-3 95%
1g
$125 2024-06-06
abcr
AB473080-1g
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine; .
147084-69-3
1g
€137.20 2025-02-17
abcr
AB473080-5g
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine; .
147084-69-3
5g
€317.50 2025-02-17
abcr
AB473080-10g
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine; .
147084-69-3
10g
€480.10 2025-02-17
Ambeed
A677880-1g
1-Phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine
147084-69-3 97%
1g
$144.0 2024-04-23
Ambeed
A677880-5g
1-Phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine
147084-69-3 97%
5g
$393.0 2024-04-23
eNovation Chemicals LLC
Y1237554-1g
1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
147084-69-3 95%
1g
$85 2025-02-24
abcr
AB473080-5 g
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
147084-69-3
5g
€434.30 2023-04-21

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine 関連文献

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amineに関する追加情報

Introduction to 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine (CAS No. 147084-69-3)

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine, identified by its Chemical Abstracts Service (CAS) number 147084-69-3, is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural framework and potential biological activities. This compound belongs to the tricyclic amine class, characterized by a fused three-ring system with nitrogen atoms at specific positions, which contributes to its distinct chemical properties and reactivity. The presence of a phenyl group and the intricate tricyclic core makes this molecule a subject of interest for researchers exploring novel pharmacophores.

The structural complexity of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine arises from its tricyclic scaffold, which includes a cycloheptane ring, a cyclopentane ring, and an azabicycloheptane moiety. This arrangement creates a rigid structure with multiple stereocenters, making it a challenging yet intriguing candidate for drug discovery. The nitrogen atoms in the molecule contribute to its basic nature and potential interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in tricyclic compounds due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic properties. The tricyclic amine core is particularly noteworthy for its role in several bioactive molecules, including antidepressants and antipsychotics. The unique structural features of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine make it a promising candidate for further exploration in the development of novel therapeutic agents.

One of the key aspects that make this compound noteworthy is its potential to serve as a scaffold for drug design. The rigid tricyclic framework can be modified to optimize binding affinity and selectivity against specific biological targets. Researchers have been exploring various derivatives of this compound to enhance its pharmacological properties. For instance, modifications at the phenyl group or the nitrogen atoms could lead to improved solubility, bioavailability, and target interaction.

The synthesis of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine presents significant challenges due to its complex structure. Advanced synthetic methodologies are required to construct the tricyclic core while maintaining the correct stereochemistry. Techniques such as transition metal-catalyzed cyclizations and intramolecular reactions have been employed to achieve the desired product efficiently. The development of robust synthetic routes is crucial for enabling further structural optimization and biological evaluation.

Recent studies have highlighted the potential of tricyclic amine derivatives in addressing various therapeutic challenges. For example, compounds with similar scaffolds have shown promise in treating neurological disorders by interacting with neurotransmitter systems. The nitrogen-rich environment of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine suggests that it may have interactions with receptors or enzymes involved in these pathways.

Another area of interest is the exploration of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine as a lead compound for antiviral or anticancer agents. The structural motifs present in this molecule could be exploited to develop inhibitors targeting viral proteases or kinases involved in cancer progression. High-throughput screening campaigns combined with computational modeling have been used to identify promising derivatives for further development.

The pharmacological evaluation of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine is ongoing and involves both in vitro and in vivo studies. Initial assays have shown potential activity against certain enzymatic targets, warranting further investigation into its mechanism of action and therapeutic relevance. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into viable drug candidates.

The development of novel pharmaceuticals often requires iterative optimization based on biological data. By leveraging computational tools such as molecular docking and virtual screening, researchers can predict how modifications to 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine might affect its interactions with biological targets. This approach accelerates the discovery process by prioritizing promising candidates for experimental validation.

In conclusion,1-Phenyl-3,6-diazatricyclo[4。 147084 - 69 - 33 is a structurally complex yet intriguing compound with potential applications in medicinal chemistry。 Its unique tricyclic amine framework makes it a valuable scaffold for drug discovery, particularly in addressing neurological and oncological diseases。 Further research into its synthesis, pharmacology, and structural optimization will be crucial in realizing its therapeutic potential。 As our understanding of biological targets advances, compounds like this will continue to play a significant role in the development of next-generation pharmaceuticals。

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Amadis Chemical Company Limited
(CAS:147084-69-3)1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
A1130310
清らかである:99%
はかる:5g
価格 ($):354.0